Oxathiolan, 5ClU-(-)-alpha

Description

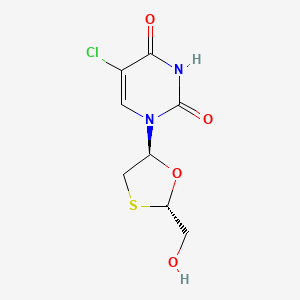

Structure

2D Structure

3D Structure

Properties

CAS No. |

149819-48-7 |

|---|---|

Molecular Formula |

C8H9ClN2O4S |

Molecular Weight |

264.69 g/mol |

IUPAC Name |

5-chloro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H9ClN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m0/s1 |

InChI Key |

DVJJKFFBFIKNCE-WDSKDSINSA-N |

Isomeric SMILES |

C1[C@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)Cl |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Oxathiolane, 5clu Alpha and Analogues

Strategies for the Construction of the 1,3-Oxathiolane (B1218472) Ring System

The formation of the 1,3-oxathiolane moiety can be achieved through several synthetic routes, each with distinct advantages. These strategies primarily involve the reaction between oxygen-containing substrates, such as aldehydes or acetals, and sulfur-containing compounds like thiols. nih.gov

Cyclocondensation reactions are a direct method for forming the 1,3-oxathiolane ring. This approach typically involves the reaction of a carbonyl compound with a molecule containing a thiol and a hydroxyl group, or their synthetic equivalents, with the elimination of a small molecule like water.

One notable example is the cyclocondensation of an anhydrous glyoxylate (B1226380) with a mercaptoacetaldehyde (B1617137) equivalent. For instance, the reaction of anhydrous 4-nitrobenzyl glyoxylate with mercaptoacetaldehyde diethyl acetal (B89532) in refluxing toluene (B28343) leads to the formation of a 5-ethoxy-1,3-oxathiolane derivative. nih.govgoogle.com Similarly, reacting a protected glycolic aldehyde with 2-mercaptoacetic acid at elevated temperatures in toluene can yield a 1,3-oxathiolane lactone, which can be further processed into key intermediates. nih.gov These reactions often require azeotropic removal of water to drive the reaction to completion. google.com

Table 1: Examples of Cyclocondensation Reactions for 1,3-Oxathiolane Synthesis

| Carbonyl Component | Sulfur Component | Conditions | Product Type |

|---|---|---|---|

| Anhydrous 4-nitrobenzyl glyoxylate | Mercaptoacetaldehyde diethyl acetal | Toluene, Reflux | 5-Ethoxy-1,3-oxathiolane derivative nih.gov |

| Protected glycolic aldehyde | 2-Mercaptoacetic acid | Toluene, Reflux | 1,3-Oxathiolane lactone nih.gov |

| Glyoxylic acid hydrate | 1,4-Dithiane-2,5-diol | tert-Butyl methyl ether, Reflux | Hydroxyoxathiolane nih.gov |

A powerful and innovative strategy for constructing the oxathiolane framework from acyclic precursors involves the use of sulfenyl chloride chemistry. nih.govacs.org This method is particularly advantageous as it often utilizes low-cost and widely available starting materials. nih.govresearchgate.net

The process typically begins with the conversion of a thiol, such as an ester of thioglycolic acid, into a sulfenyl chloride intermediate by reacting it with a chlorinating agent like sulfuryl chloride (SO₂Cl₂). nih.govacs.orgacs.org This reactive sulfenyl chloride then undergoes a regioselective 1,2-insertion into an olefin, such as vinyl acetate (B1210297). nih.govchemrxiv.org This step efficiently constructs the required sulfur-carbon bond. nih.gov Subsequent reaction with water induces cyclization to form the desired 1,3-oxathiolane ring. nih.govacs.org An excess of sulfuryl chloride can also induce α-chlorination at the ester position, which is beneficial for establishing the correct oxidation states in the final molecule. nih.govchemrxiv.org

Table 2: Key Steps in Sulfenyl Chloride Route to Oxathiolane Intermediate

| Step | Reactants | Reagent | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1. Esterification | Thioglycolic acid, L-menthol | Toluene | L-menthyl thioglycolate | Introduce chiral auxiliary nih.gov |

| 2. Sulfenyl Chloride Formation | L-menthyl thioglycolate | Sulfuryl chloride (SO₂Cl₂) | Sulfenyl chloride intermediate | Create reactive sulfur species nih.govacs.org |

| 3. C-S Bond Formation | Sulfenyl chloride, Vinyl acetate | - | Dichlorinated intermediate | Couple carbon fragments nih.govacs.org |

| 4. Cyclization | Dichlorinated intermediate | Water, Acetonitrile | 1,3-Oxathiolane ring | Form the heterocyclic core nih.govchemrxiv.org |

The synthesis of the oxathiolane ring from acyclic, or open-chain, precursors is a versatile strategy that allows for significant structural variation. The sulfenyl chloride chemistry described above is a prime example of such a route, building the heterocyclic core from simple molecules like chloroacetic acid, sodium thiosulfate (B1220275), and vinyl acetate. nih.govacs.orgresearchgate.net

Another important acyclic precursor approach involves the Pummerer rearrangement. nih.gov In this method, a sulfide (B99878) is oxidized using an agent like m-CPBA, and the resulting sulfoxide (B87167) undergoes rearrangement in the presence of acetic anhydride (B1165640) to yield an α-acetoxy sulfide intermediate. This intermediate is a key precursor that can be resolved enzymatically to achieve high enantiomeric purity. Subsequent treatment with acid induces the removal of the acetate group and in situ cyclization to form the 1,3-oxathiolane ring. nih.gov These routes highlight the flexibility of starting with simple, non-cyclic molecules to construct the complex heterocyclic system. libretexts.org

Stereoselective Synthesis of Oxathiolane-Based Compounds

The biological activity of nucleoside analogues is highly dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis of the 1,3-oxathiolane ring and the subsequent attachment of the nucleobase is of paramount importance. nih.gov

Achieving stereocontrol in the synthesis of 1,3-oxathiolanes can be accomplished through various diastereoselective and enantioselective methods. Enzymatic approaches have gained significant attention due to their high stereoselectivity, efficiency, and mild reaction conditions. nih.gov

Enzymatic Resolution : Lipases, such as Candida antarctica lipase (B570770) B (CAL-B) or lipases from Pseudomonas fluorescens and Mucor miehei, are frequently used to resolve racemic mixtures of oxathiolane intermediates. nih.gov For example, a racemic acetoxy sulfide can be resolved using a lipase to obtain a chiral acetoxy sulfide with high enantiomeric excess. nih.gov Similarly, enzymatic resolution of a protected oxathiolane propionate (B1217596) can afford the desired (-)-enantiomer, which is a crucial precursor for antiviral drugs. nih.gov

Dynamic Kinetic Resolution (DKR) : DKR is a powerful technique that can convert a racemic mixture into a single, desired enantiomer. nih.gov In the context of oxathiolane synthesis, DKR often employs a chiral auxiliary. The process is driven to completion by the selective crystallization of a single diastereomer from the reaction mixture, affording the optically pure intermediate. nih.govacs.orgresearchgate.net An enzyme-catalyzed DKR strategy has also been developed, combining dynamic hemithioacetal formation with an intramolecular, lipase-catalyzed cyclization to produce enantiomerically enriched 1,3-oxathiolan-5-ones. nih.govresearchgate.net

Lewis acid-mediated glycosylation is another critical step where stereoselectivity is essential. Catalysts like zirconium (IV) chloride (ZrCl₄) can activate the oxathiolane intermediate, facilitating a highly stereoselective coupling with the nucleobase to produce a single nucleoside isomer out of four possible stereoisomers. acs.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is set, the auxiliary can be removed. wikipedia.org

In the synthesis of oxathiolane nucleosides, L-menthol is a widely used and effective chiral auxiliary. nih.govnih.gov It is typically attached as an ester to an oxathiolane precursor. The bulky L-menthyl group directs the approach of reagents, such as in the crucial glycosylation step, to favor the formation of the desired β-isomer. nih.gov This stereocontrol is believed to arise from the formation of an oxonium ion intermediate that is stabilized by the L-menthyl ester function, minimizing steric interactions and guiding the nucleobase to attack from a specific face. nih.govacs.org

The use of enantiomerically pure starting materials is another fundamental strategy for achieving stereocontrol. By starting with a molecule that already possesses the desired chirality, that chirality can be preserved and transferred through the synthetic sequence to the final product. For example, carbohydrates like L-gulose have been used as chiral starting materials for the synthesis of 1,3-oxathiolane precursors, ensuring the correct stereochemistry in the final nucleoside analogue. nih.gov

Table 3: Methods for Stereocontrol in Oxathiolane Synthesis

| Method | Key Component/Reagent | Mechanism/Principle | Example |

|---|---|---|---|

| Chiral Auxiliary | L-menthol | Steric guidance during reactions like glycosylation; stabilization of intermediates. nih.govwikipedia.org | L-menthyl ester of an oxathiolane precursor directs β-selective glycosylation. nih.gov |

| Enzymatic Resolution | Lipases (e.g., CAL-B) | Selective reaction with one enantiomer in a racemic mixture. nih.gov | Resolution of racemic oxathiolane propionate to yield the pure (-)-enantiomer. nih.gov |

| Dynamic Kinetic Resolution | Chiral auxiliary (L-menthol) + Crystallization | In-situ racemization of the unwanted enantiomer and selective crystallization of the desired diastereomer. nih.gov | DKR of hydroxyoxathiolane using L-menthol. nih.govacs.org |

| Chiral Starting Material | L-gulose | Chirality is inherent in the starting material and carried through the synthesis. nih.gov | Synthesis of an oxathiolane precursor from an L-gulose derivative. nih.gov |

| Lewis Acid Catalysis | Zirconium (IV) chloride (ZrCl₄) | Forms a complex with the oxathiolane intermediate to direct the approach of the nucleobase. acs.org | Stereoselective N-glycosylation of an oxathiolane acetate. acs.org |

Enantioselective Enzymatic Synthesis and Resolution Techniques

Enzymatic methods offer a powerful and highly selective approach for obtaining enantiomerically pure oxathiolane intermediates, which are crucial for the synthesis of chiral nucleoside analogues. These techniques primarily involve kinetic resolution and dynamic kinetic resolution of racemic mixtures.

Lipases are a prominent class of enzymes utilized for the kinetic resolution of oxathiolane derivatives. For instance, the enzymatic resolution of a racemic oxathiolane propionate derivative has been achieved using Mucor miehei lipase. This process selectively hydrolyzes one enantiomer, leaving the desired (-)-enantiomer as the unreacted substrate, which can then be used for the synthesis of the pure nucleoside analogue. nih.gov Similarly, Pseudomonas fluorescens lipase has been employed for the resolution of α-acetoxy sulfide intermediates, which are precursors to the oxathiolane ring. nih.gov

Dynamic kinetic resolution (DKR) represents a more advanced and efficient strategy, as it can theoretically convert a racemic mixture entirely into a single desired enantiomer. This is achieved by combining an enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. In the synthesis of lamivudine (B182088), a well-known oxathiolane nucleoside analogue, a DKR process has been successfully implemented. nih.gov Enzymes such as Subtilisin Carlsberg and Candida antarctica lipase B (CAL-B) have been instrumental in these DKR protocols. nih.gov The stereochemical outcome can be influenced by the choice of enzyme, with different enzymes favoring the formation of opposite enantiomers. nih.gov

The efficiency of these enzymatic resolutions can be quantified by the enantiomeric excess (e.e.), which measures the purity of the desired enantiomer.

| Enzyme | Substrate | Resolution Type | Outcome |

|---|---|---|---|

| Mucor miehei lipase | Racemic oxathiolane propionate | Kinetic Resolution | Yields the (-)-enantiomer as the residual substrate. nih.gov |

| Pseudomonas fluorescens lipase | Racemic α-acetoxy sulfide | Kinetic Resolution | Provides an enantioenriched precursor for the oxathiolane ring. nih.gov |

| Subtilisin Carlsberg | Racemic oxathiolane derivative | Dynamic Kinetic Resolution | Can lead to the formation of a single enantiomer with high efficiency. nih.gov |

| Candida antarctica lipase B (CAL-B) | Racemic oxathiolane derivative | Dynamic Kinetic Resolution | Offers flexibility in stereocontrol, potentially yielding the opposite enantiomer compared to other enzymes. nih.gov |

Control of Glycosidic Linkage Formation in Oxathiolane Nucleoside Analogues

The formation of the N-glycosidic bond between the oxathiolane sugar moiety and the nucleobase is a critical step that dictates the final stereochemistry and biological activity of the nucleoside analogue. Precise control over this linkage is paramount, and various protocols have been developed to achieve high stereoselectivity.

The Vorbrüggen glycosylation is a widely employed method for the synthesis of nucleosides, including oxathiolane analogues. This protocol typically involves the reaction of a silylated nucleobase with an activated sugar derivative in the presence of a Lewis acid catalyst. The stereochemical outcome of the Vorbrüggen reaction is influenced by several factors, including the nature of the sugar derivative, the nucleobase, the solvent, and the catalyst.

A common strategy involves the use of an oxathiolane acetate derivative as the glycosyl donor. The coupling with a silylated pyrimidine (B1678525) or purine (B94841) base is then promoted by a Lewis acid. The reaction generally proceeds with good to excellent stereoselectivity, often favoring the formation of the β-anomer, which is typically the more biologically active isomer for many antiviral nucleosides.

Lewis acids play a pivotal role in activating the oxathiolane donor and directing the stereochemical course of the N-glycosylation reaction. A variety of Lewis acids have been investigated for this purpose, each exhibiting different levels of reactivity and selectivity.

Commonly Used Lewis Acids in Oxathiolane Glycosylation:

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf): A powerful Lewis acid that effectively promotes glycosylation. The stereoselectivity can be influenced by the reaction conditions and the nature of the substrates.

Tin (IV) chloride (SnCl₄): This Lewis acid has been shown to provide almost complete β-stereoselectivity in the condensation of 1,3-oxathiolane with a protected pyrimidine base. mdpi.com

Zirconium (IV) chloride (ZrCl₄): A mild and inexpensive catalyst that can act as a substrate activator at room temperature, leading to the preferential formation of a single isomer. researchgate.net

Boron trifluoride etherate (BF₃·OEt₂): Another effective Lewis acid for promoting glycosylation reactions.

The mechanism by which Lewis acids control stereoselectivity is complex and can involve several pathways. In many cases, the Lewis acid coordinates to the leaving group at the anomeric center of the oxathiolane, facilitating its departure and the formation of an oxonium ion intermediate. The nucleobase can then attack this intermediate from either the α- or β-face. The stereochemical outcome is often governed by a combination of steric and electronic factors, as well as the potential for neighboring group participation.

One proposed mechanism involves the in situ chelation of the Lewis acid to both the ring oxygen and the substituent at the 2-position of the oxathiolane. This chelation can block one face of the molecule, thereby directing the incoming nucleobase to the opposite face and resulting in a high degree of stereoselectivity. The reaction may proceed through an SN1-like mechanism involving a discrete oxonium ion, or an SN2-like mechanism with a more concerted displacement of the leaving group. The specific pathway is dependent on the reactivity of the glycosyl donor and the strength of the Lewis acid. frontiersin.org

| Lewis Acid | Key Features | Stereochemical Preference |

|---|---|---|

| TMSOTf | Highly reactive, versatile. | Often provides good β-selectivity, but can be substrate-dependent. |

| SnCl₄ | Provides high β-stereoselectivity. mdpi.com | Strongly favors the β-anomer. mdpi.com |

| ZrCl₄ | Mild, inexpensive, and allows for preferential formation of a single isomer. researchgate.net | High stereoselectivity. researchgate.net |

| BF₃·OEt₂ | Commonly used, effective promoter. | Stereoselectivity can be influenced by reaction conditions. |

Synthesis of Specific Oxathiolane, 5ClU-(-)-alpha Related Structural Classes

The general synthetic strategies described above can be applied to the targeted synthesis of specific oxathiolane nucleoside analogues, including those containing a 5-chloro-uracil moiety.

The synthesis of enantiomerically pure L-oxathiolanyl pyrimidine and purine nucleosides, including derivatives with 5-substituted uracils, has been reported. A key step in this synthesis is the condensation of an activated L-oxathiolane intermediate with the desired nucleobase. For the synthesis of analogues related to "Oxathiolane, 5ClU-(-)-alpha", a silylated 5-chlorouracil (B11105) would be used as the nucleobase in the glycosylation reaction.

One reported synthesis starts from L-gulose, which is converted to a key 1,6-thioanhydro-L-gulopyranose intermediate. This intermediate is then transformed into an activated L-oxathiolane acetate derivative. The crucial N-glycosylation step is then carried out by condensing this acetate with a range of silylated pyrimidine bases, including 5-chlorouracil, in the presence of a Lewis acid catalyst. This approach allows for the synthesis of a series of β-L- and α-L-1,3-oxathiolane nucleosides. In a study of 5-substituted cytosine analogues, the 5-chlorocytosine (B1228043) β-isomer was synthesized and evaluated for its biological activity. nih.gov

Derivatization of oxathiolane nucleosides is a common strategy to explore structure-activity relationships (SAR) and to optimize the therapeutic properties of these compounds. Modifications can be made to both the nucleobase and the oxathiolane ring.

Nucleobase Modifications:

The 5-position of the uracil (B121893) ring is a common site for derivatization. A variety of substituents can be introduced at this position, including halogens (fluoro, chloro, bromo, iodo), alkyl groups (methyl), and other functional groups. The synthesis of a series of 5-substituted uracil and cytosine oxathiolane nucleosides has been undertaken to investigate their anti-HIV activity. nih.gov The antiviral potency was found to be highly dependent on the nature of the substituent at the 5-position. nih.gov For instance, in a series of 5-substituted cytosine analogues, the order of antiviral potency was found to be cytosine > 5-iodocytosine (B72790) > 5-fluorocytosine (B48100) (α-isomer) > 5-methylcytosine (B146107) (α-isomer) > 5-methylcytosine (β-isomer) > 5-bromocytosine (B1215235) (β-isomer) > 5-chlorocytosine (β-isomer). nih.gov

Oxathiolane Ring Modifications:

The oxathiolane moiety can also be functionalized to modulate the compound's properties. Modifications at the 5'-position of the sugar analogue are common. For example, the 5'-hydroxyl group can be derivatized to form esters or other prodrug moieties to enhance bioavailability. Additionally, modifications to the oxathiolane ring itself, such as the introduction of substituents, can be explored to alter the conformational preferences of the molecule and its interaction with target enzymes.

These derivatization strategies are essential for the development of new and improved oxathiolane nucleoside analogues with enhanced efficacy and a favorable pharmacological profile.

Process Chemistry Innovations in Oxathiolane Synthesis

The synthesis of oxathiolane nucleoside analogues, a critical class of antiviral compounds, has been the subject of extensive research aimed at improving efficiency, reducing costs, and ensuring a stable supply chain. Innovations in process chemistry have been pivotal in achieving these goals, with a focus on developing scalable and cost-effective manufacturing routes. These advancements are particularly relevant for high-demand therapeutics where production costs can be a significant barrier to access.

Constraint-Driven and Supply-Centered Synthetic Approaches

A significant innovation in the synthesis of oxathiolane intermediates is the adoption of a "supply-centered" or "constraint-driven" approach. nih.govacs.orgnih.gov This strategy intentionally limits the starting materials to low-cost, high-volume commodity chemicals, thereby designing a synthetic route that is inherently economical and sustainable. nih.govacs.org This contrasts with traditional retrosynthetic analysis, which often prioritizes the most direct chemical transformations without primary consideration for the cost and availability of starting materials. nih.gov

By focusing on the chemical industry's supply chain, researchers have developed novel routes to oxathiolane intermediates from fundamental feedstocks. nih.govacs.org For instance, a highly efficient synthesis was devised using chloroacetic acid, sodium thiosulfate, and vinyl acetate—all of which are inexpensive and readily available in large quantities. nih.govacs.orgnih.gov This supply-centered methodology necessitates creative and innovative solutions to connect these simple starting materials to the more complex target molecule. nih.gov

One such innovative route involves the use of sulfenyl chloride chemistry to construct the oxathiolane ring from acyclic precursors. nih.govacs.orgnih.gov In this process, a relevant thiol ester is generated from thioglycolic acid. This thiol is then halogenated with sulfuryl chloride to form a sulfenyl chloride, which subsequently reacts with vinyl acetate to construct a key sulfur-carbon bond. nih.gov An excess of sulfuryl chloride also facilitates the α-chlorination of the ester, setting up all the necessary oxidation states for the subsequent cyclization. nih.govacs.org The final ring-closing step to form the oxathiolane is then accomplished by reaction with water. nih.govacs.org

This constraint-driven approach not only reduces the raw material costs but also enhances the security of the supply chain by relying on chemicals with broad industrial applications beyond the pharmaceutical sector. nih.govacs.org

Table 1: Key Starting Materials in Supply-Centered Oxathiolane Synthesis

| Starting Material | Typical Cost | Industrial Uses |

|---|---|---|

| Chloroacetic Acid | < $1/kg | Production of cellulose (B213188) derivatives for food and cosmetics. nih.govacs.org |

| Sodium Thiosulfate | < $1/kg | Mining, water treatment, and fertilizer industries. nih.govacs.org |

| Vinyl Acetate | < $1/kg | Precursor to poly(vinyl acetate) adhesives. nih.govacs.org |

| L-Menthol | Variable | Chiral auxiliary in stereoselective synthesis. nih.gov |

Optimization of Key Reaction Steps for Scalability in Research

The transition from a laboratory-scale synthesis to a large-scale industrial process requires rigorous optimization of each reaction step to ensure safety, efficiency, and reproducibility. In the context of oxathiolane synthesis, several key transformations have been the focus of such optimization efforts.

The formation of the dichlorinated intermediate via the reaction of a thioglycolate with vinyl acetate and sulfuryl chloride is a critical step that has undergone significant optimization. nih.gov Researchers have systematically studied the impact of various reaction parameters, including solvent, temperature, and the order of reagent addition, to maximize the yield and purity of the intermediate. nih.gov For instance, the use of toluene as a solvent was found to be beneficial for sustainability, and careful control of the reaction temperature is crucial due to the exothermic nature of the additions. nih.gov

The subsequent cyclization of the dichlorinated intermediate to form the oxathiolane ring is another step that has been finely tuned for scalability. nih.gov Optimization studies have shown that controlling the pH of the reaction mixture is critical for achieving high yields. nih.gov The highest yields were obtained when the ring closure was conducted between pH 3 and 4, requiring the careful addition of a base to neutralize the hydrochloric acid generated during the reaction. nih.gov This prevents the degradation of the starting material and product, which can occur at alkaline pH. nih.gov

The stereoselective synthesis of the desired enantiomer and anomer of the final nucleoside analogue is a paramount challenge. The glycosylation reaction, where the oxathiolane sugar moiety is coupled with the nucleobase, is a key focus of optimization. The choice of Lewis acid catalyst, solvent, and protecting groups on the nucleobase can significantly influence the stereochemical outcome, yielding either the α or β anomer. nih.gov For the synthesis of L-nucleosides, chiral auxiliaries like L-menthol are often employed to control the stereochemistry of the oxathiolane ring itself. nih.gov The separation of diastereomers through crystallization-induced dynamic kinetic resolution is a powerful technique that has been applied to obtain enantiomerically pure intermediates. nih.gov

Table 2: Optimization Parameters for Key Reactions in Oxathiolane Synthesis

| Reaction Step | Key Parameters for Optimization | Desired Outcome |

|---|---|---|

| Dichlorination | Solvent, temperature, reagent addition order. nih.gov | High yield and purity of the dichlorinated intermediate. |

| Cyclization | pH control, solvent, temperature. nih.gov | Efficient ring closure to form the oxathiolane. |

| Glycosylation | Lewis acid catalyst, solvent, protecting groups. nih.gov | High stereoselectivity for the desired anomer (e.g., α). |

| Stereocontrol | Chiral auxiliaries (e.g., L-menthol), dynamic kinetic resolution. nih.gov | High enantiomeric purity of the final product. |

Computational Chemistry and Molecular Modeling of Oxathiolane, 5clu Alpha Systems

Theoretical Frameworks for Oxathiolane Structural Analysis

The three-dimensional structure of a nucleoside analogue is a primary determinant of its biological activity. Theoretical frameworks provide the foundation for analyzing the conformational preferences, electronic landscape, and reactivity of molecules like Oxathiolane, 5ClU-(-)-alpha.

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules. epstem.netdergipark.org.trubc.ca It provides a balance between accuracy and computational cost, making it suitable for studying nucleoside analogues. DFT calculations can elucidate a variety of electronic properties that govern the reactivity and intermolecular interactions of Oxathiolane, 5ClU-(-)-alpha.

Key electronic properties that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. epstem.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction with biological targets. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation, which can influence conformational stability.

For the 5-chlorouracil (B11105) moiety of Oxathiolane, 5ClU-(-)-alpha, DFT studies on 5-halouracils reveal that the initial excited-state structural dynamics occur along vibrational modes of in-plane hydrogen-bond angle deformations and ring stretches. researchgate.net DFT calculations on pyrimidine (B1678525) and purine (B94841) bases have been used to determine their core-electron binding energies, which reflect the chemical environment of each atom. ubc.ca

A hypothetical DFT analysis of Oxathiolane, 5ClU-(-)-alpha would likely focus on how the electronic properties of the 5-chlorouracil base are modulated by the oxathiolane ring and how this, in turn, affects its potential as a therapeutic agent.

| Property | Description | Relevance to Oxathiolane, 5ClU-(-)-alpha |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in a chemical reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar environments like water and protein binding sites. |

| Mulliken Charges | Partial atomic charges calculated for each atom. | Helps in identifying reactive sites for nucleophilic and electrophilic attacks. |

This table represents typical electronic properties calculated via DFT for nucleoside analogues.

The biological function of nucleoside analogues is intimately linked to their three-dimensional conformation, particularly the pucker of the sugar ring and the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle). A combination of Molecular Mechanics (MM) and Quantum Mechanics (QM) methods is often employed for a thorough conformational analysis. uow.edu.au

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its geometry. Force fields like AMBER and CHARMM are collections of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions. researchgate.net MM is computationally efficient and is well-suited for exploring the vast conformational space of flexible molecules.

Quantum Mechanics (QM): QM methods, such as DFT, provide a more accurate description of the electronic structure and are used to refine the energies of the low-energy conformations identified by MM searches. Hybrid QM/MM methods combine the accuracy of QM for a reactive or critical part of the molecule (e.g., the nucleobase and the glycosidic bond) with the efficiency of MM for the rest of the system (e.g., the solvent environment). nih.gov

For oxathiolane nucleosides, the puckering of the five-membered oxathiolane ring is a key conformational feature. The ring can adopt various puckered conformations, typically described as North (C3'-endo) or South (C2'-endo) in conventional nucleosides. The preferred conformation can significantly impact how the molecule fits into the active site of a target enzyme. The unnatural (-)-enantiomers of oxathiolane nucleosides often exhibit higher anti-HIV activity, which is attributed to their specific conformational preferences that are favored by viral reverse transcriptase. nih.gov

| Conformational Parameter | Description | Expected Influence on Oxathiolane, 5ClU-(-)-alpha |

| Oxathiolane Ring Pucker | The out-of-plane displacement of atoms in the five-membered ring. | Determines the relative positions of substituents and influences the overall shape of the molecule, which is critical for enzyme recognition. |

| Glycosidic Torsion Angle (χ) | The angle of rotation around the N-glycosidic bond connecting the base to the sugar. | Defines the orientation of the 5-chlorouracil base relative to the oxathiolane ring, with syn and anti conformations being the most common. |

| Exocyclic Group Conformations | The orientation of the hydroxymethyl group (if present) at the C4' position. | Can participate in hydrogen bonding within a binding pocket. |

This table outlines the key conformational parameters analyzed for nucleoside analogues.

Molecular Dynamics Simulations of Oxathiolane Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of their behavior over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility, solvent interactions, and binding dynamics of Oxathiolane, 5ClU-(-)-alpha.

MD simulations are particularly powerful for:

Exploring Conformational Landscapes: MD can sample a wide range of conformations, providing insights into the relative populations of different puckers and rotamers in solution.

Studying Solvation: By explicitly including solvent molecules (e.g., water), MD simulations can model the hydration shell around the nucleoside analogue and calculate properties like the solvent accessible surface area.

Simulating Ligand-Protein Interactions: MD simulations of the nucleoside analogue bound to its target enzyme can reveal the key interactions that stabilize the complex, the role of water molecules in the binding site, and the dynamic behavior of the ligand within the active site.

For halogenated pyrimidine nucleosides, MD simulations can provide insights into the role of the halogen atom in mediating interactions. For instance, a halogen bond, a non-covalent interaction involving a halogen atom as a Lewis acid, can contribute to binding affinity and specificity.

Computational Approaches to Reaction Mechanism Elucidation in Oxathiolane Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like oxathiolane nucleosides. researchgate.netrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed.

Key computational methods used in mechanism elucidation include:

Transition State Theory: DFT calculations are commonly used to locate and characterize the geometry and energy of transition states. The calculated activation energy provides a quantitative measure of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be used to confirm that a located transition state connects the correct reactants and products.

In the synthesis of 1,3-oxathiolane (B1218472) nucleosides, a key step is the glycosylation reaction, where the oxathiolane ring is coupled to the nucleobase. nih.govresearchgate.net Computational studies can be employed to understand the stereoselectivity of this reaction, for example, by modeling the role of Lewis acids in directing the formation of the desired β-anomer. nih.gov Plausible reaction mechanisms for the stereoselective N-glycosylation using catalysts like ZrCl4 have been proposed based on such computational insights. nih.gov The formation of the oxathiolane ring itself can also be investigated computationally, including the mechanism of ring closure from acyclic precursors. nih.gov

In Silico Prediction of Molecular Features and Interactions for Oxathiolanes

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.govresearchgate.net These predictions help in prioritizing compounds for further experimental testing and can reduce the attrition rate in drug development.

For Oxathiolane, 5ClU-(-)-alpha, in silico tools can predict a range of properties:

Physicochemical Properties: Lipophilicity (logP), solubility, and pKa can be estimated from the molecular structure. These properties are crucial for absorption and distribution.

Pharmacokinetic Properties: Models can predict properties like human intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s.

Toxicity Prediction: A variety of computational models exist to predict potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity.

These predictions are typically based on quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with experimental data.

| ADMET Property | Predicted Parameter | Importance in Drug Development |

| Absorption | Human Intestinal Absorption (HIA) | Determines the fraction of the drug that reaches the systemic circulation after oral administration. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross into the central nervous system. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. |

| Excretion | Renal Organic Cation Transporter (OCT2) Inhibition | Indicates the likely route and rate of elimination from the body. |

| Toxicity | Ames Mutagenicity | Predicts the potential of the compound to cause DNA mutations. |

This table provides examples of in silico ADMET predictions for a potential drug candidate.

Integration of Machine Learning in Oxathiolane Research for Predictive Modeling

Machine learning (ML) is a powerful tool that is revolutionizing drug discovery by enabling the development of predictive models from large datasets. researchgate.netnih.govnih.govresearchgate.nettechnion.ac.il In the context of oxathiolane nucleoside analogues, ML can be applied in several ways:

Predicting Biological Activity: ML models can be trained on datasets of known antiviral compounds to predict the activity of new, untested molecules. nih.govnih.gov These models can learn complex relationships between molecular structure and antiviral potency.

De Novo Design: Generative ML models can design entirely new molecules with desired properties, such as high predicted activity against a specific viral target and favorable ADMET profiles. researchgate.net

QSAR Modeling: ML algorithms like random forests and support vector machines are widely used to build robust QSAR models that can predict a wide range of biological and physicochemical properties. researchgate.net

The development of ML models for antiviral nucleoside analogues typically involves several steps:

Data Curation: Assembling a high-quality dataset of molecules with experimentally measured activities.

Feature Engineering: Representing the molecules as a set of numerical descriptors (features) that capture their structural and chemical properties.

Model Training: Using an ML algorithm to learn the relationship between the features and the activity.

Model Validation: Assessing the predictive performance of the model on an independent test set.

The application of these computational and modeling techniques provides a powerful, multi-faceted approach to understanding the chemical and biological properties of Oxathiolane, 5ClU-(-)-alpha, guiding its further development as a potential therapeutic agent.

Structure Activity Relationship Sar Studies and Rational Design of Oxathiolane, 5clu Alpha Analogues

Methodologies for Establishing Structure-Activity Relationships in Oxathiolane Derivatives

Establishing a clear SAR for oxathiolane derivatives is a multi-step process that integrates chemical synthesis with biological evaluation. nih.govnih.gov The primary goal is to synthesize a library of related compounds, or analogues, where specific parts of the molecule are systematically varied. This allows researchers to deduce which structural features are essential for the desired biological effect.

The key methodological stages include:

Synthesis of Analogues : The process typically begins with the construction of the core 1,3-oxathiolane (B1218472) ring, for which various synthetic routes have been developed using readily available starting materials. nih.govacs.org A critical subsequent step is the N-glycosylation, where the oxathiolane "sugar" moiety is coupled with a nucleobase (such as 5-chlorouracil). nih.govresearchgate.net Controlling the stereochemistry during this step is paramount to produce specific isomers for testing. nih.gov Lewis acids like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are often used as catalysts in this coupling reaction. The synthesis strategy is designed to create a series of compounds with variations in the nucleobase, the substituents on the oxathiolane ring, and the stereochemical configuration. nih.gov

Biological Evaluation : Once synthesized, the analogues are subjected to a battery of in vitro biological assays. For antiviral research, this involves testing the compounds for their ability to inhibit viral replication in cell cultures. For example, anti-HIV activity is often measured in cell lines like CCRF-CEM or in peripheral blood mononuclear (PBM) cells, with results reported as the effective concentration (EC50) required to inhibit viral activity by 50%. nih.gov Concurrently, cytotoxicity assays are performed to determine the concentration that is toxic to the host cells (CC50), which is crucial for assessing the compound's therapeutic index. nih.gov

Data Analysis : The biological data from the assays are compiled and analyzed in conjunction with the structural modifications of each analogue. This analysis helps to identify trends and build a SAR model. For instance, researchers may find that adding a specific chemical group at a particular position consistently increases potency, while another modification abolishes it. This iterative process of synthesis, testing, and analysis guides the design of the next generation of compounds.

Impact of Substituent Variation on Molecular Interactions

The biological activity of oxathiolane nucleosides is highly sensitive to the nature and position of chemical substituents on both the heterocyclic nucleobase and the oxathiolane ring. These modifications directly influence how the molecule interacts with its biological target, such as a viral polymerase enzyme.

Nucleobase Modifications:

Modifications to the pyrimidine (B1678525) or purine (B94841) base are a cornerstone of SAR studies. The C5 position of the pyrimidine ring is a particularly common site for modification. nih.gov

Halogenation : Introducing a halogen, such as chlorine (as in 5-chlorouracil), fluorine, or bromine, at the C5 position can significantly alter the electronic environment and steric profile of the nucleobase. nih.govnih.gov This can lead to enhanced binding affinity with the target enzyme. For example, 5-fluoro-substituted analogues of oxathiolane nucleosides have demonstrated potent anti-HIV and anti-HBV activities. nih.govnih.gov The increased potency is often attributed to the fluorine atom's ability to form favorable interactions within the enzyme's active site and increase the metabolic stability of the compound. nih.gov

Other Substituents : Beyond halogens, a wide range of other groups can be introduced at the C5 position. Studies on pyrimidine analogues have shown that the length and nature of these substituents can be critical. For instance, C-5 alkynyl derivatives of pyrimidine nucleosides have shown activity against mycobacteria, with the length of the alkynyl chain influencing efficacy. mdpi.com

Oxathiolane Ring Modifications:

While the core 1,3-oxathiolane structure is often conserved in highly active compounds, some studies explore modifications to this "sugar" mimic. Isosteric replacement, where the sulfur atom is substituted with another atom like selenium (forming an oxaselenolane), has been used to probe the role of the heteroatom in biological activity. nih.gov Such studies have found that oxaselenolane nucleosides can also exhibit potent antiviral effects, indicating that some structural variation at this position is tolerated and can be exploited in drug design. nih.gov

The table below summarizes the impact of various substitutions on the anti-HIV activity of selected oxathiolane nucleoside analogues.

| Compound | Base | Stereochemistry | EC50 (µM) | Cell Line | Reference |

|---|---|---|---|---|---|

| (±)-BCH-189 | Cytosine | Racemic (β) | 0.37–1.31 | MT-4 | nih.gov |

| (-)-BCH-189 (Lamivudine) | Cytosine | β-L | 0.02 | PBM | nih.gov |

| (+)-BCH-189 | Cytosine | β-D | 0.2 | CEM | nih.gov |

| FTC | 5-Fluorocytosine (B48100) | β-L | - | - | nih.gov |

| Pyrimidine Analogue (90) | Thymine | β-D | 0.28 | - | nih.gov |

| Pyrimidine Analogue (91) | Uracil (B121893) | β-D | 2.8 | - | nih.gov |

Stereochemical Influence on Molecular Recognition and Binding

Stereochemistry plays a definitive role in the biological activity of oxathiolane nucleosides. The oxathiolane ring contains two chiral centers, leading to four possible stereoisomers for any given nucleobase. nih.gov These isomers can have dramatically different potencies and toxicities, which underscores the importance of stereoselective synthesis and separation. nih.gov

Enantiomeric Configuration (D vs. L) : A landmark discovery in this class of compounds was that the "unnatural" L-enantiomers (or (-)-isomers) often possess superior antiviral activity and lower cytotoxicity compared to their "natural" D-enantiomer counterparts. nih.govresearchgate.net The most prominent example is Lamivudine (B182088) (3TC), the β-L-(-)-enantiomer, which is a potent inhibitor of HIV reverse transcriptase. nih.gov In contrast, its corresponding β-D-(+)-enantiomer is significantly less active and more toxic to host cells. nih.gov This selectivity is attributed to the specific interactions with the target viral enzyme, which preferentially binds and utilizes the L-isomer, while human DNA polymerases are less likely to recognize it, leading to a favorable safety profile. nih.gov

Anomeric Configuration (α vs. β) : The orientation of the nucleobase relative to the oxathiolane ring—either alpha (down) or beta (up)—is another critical determinant of activity. In general, β-anomers are more active because they mimic the structure of natural nucleosides that are the substrates for polymerases. researchgate.net However, α-anomers like Oxathiolane, 5ClU-(-)-alpha are also synthesized and evaluated. While often less potent, α-anomers can exhibit unique properties, such as increased resistance to enzymatic degradation by nucleoside deaminases or phosphorylases. nih.gov In some cases, α-anomers have shown higher selectivity for tumor cells compared to their β-counterparts. nih.gov For oxathiolane nucleosides, studies have consistently shown the β-anomer to be more potent against HIV. nih.gov

Design Principles for Novel Oxathiolane Scaffolds in Target-Oriented Research

The accumulated SAR data for oxathiolane analogues provide a foundation for the rational design of new and improved therapeutic agents. Target-oriented research leverages structural knowledge of the biological target to guide the design process.

Structure-Based Design : With the availability of high-resolution crystal structures of viral enzymes like HIV reverse transcriptase (RT), designers can visualize the inhibitor binding pocket. nih.gov This allows for the computational design of novel oxathiolane analogues that are predicted to fit snugly into the active site and form optimal interactions with key amino acid residues. This approach is particularly valuable for designing inhibitors that are active against drug-resistant viral strains, where mutations have altered the shape and chemical properties of the binding pocket. nih.gov

Scaffold Hopping and Bioisosterism : This strategy involves modifying or replacing the central oxathiolane scaffold to discover novel chemical entities with improved drug-like properties, such as better solubility, metabolic stability, or a different resistance profile. mdpi.com An example is the synthesis of isosteric analogues, such as replacing the oxathiolane sulfur with selenium to create oxaselenolane nucleosides. nih.gov This helps to explore new chemical space while retaining the key pharmacophoric features required for activity.

Fragment-Based and Hybridization Approaches : Another design principle involves combining the oxathiolane scaffold with other known pharmacophores. For instance, a class of 1,3-oxathiolane nucleoside derivatives of T-705 (Favipiravir) was designed and synthesized to develop new analogues with potential activity against influenza and HIV. nih.gov This molecular hybridization aims to create novel compounds that may have a new mechanism of action or a broader spectrum of activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxathiolane Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This approach is instrumental in predicting the potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates. chemmethod.com

The development of a QSAR model for oxathiolane compounds typically involves the following steps:

Data Set Assembly : A series of oxathiolane analogues with experimentally determined biological activities (e.g., pIC50, the negative logarithm of the IC50 value) is selected. This set is usually divided into a training set for building the model and a test set for validating its predictive power. jyoungpharm.orgmdpi.com

Calculation of Molecular Descriptors : For each molecule in the dataset, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecule's physicochemical properties. ucsb.eduwiley.com Descriptors can be classified into several categories:

Constitutional : Molecular weight, number of atoms, number of H-bond acceptors. ucsb.edu

Topological : Indices that describe molecular branching and shape, such as the Maximum Common Substructure (MaCS) and Molecular Similarity Index (MSI). nih.gov

Electronic : Properties derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to molecular reactivity. ucsb.edu

Hydrophobic : Such as the partition coefficient (logP), which describes the molecule's lipophilicity.

Model Generation and Validation : Using statistical methods like Multiple Linear Regression (MLR), a linear equation is generated that links a selection of the most relevant descriptors to the biological activity. chemmethod.comresearchgate.net More complex, non-linear models can be developed using machine learning techniques like Artificial Neural Networks (ANN). chemmethod.com The model's robustness and predictive ability are rigorously validated using statistical metrics and by assessing its performance on the external test set. chemmethod.comresearchgate.net

For anti-HIV oxathiolane analogues, a QSAR model might reveal that high activity is correlated with specific electronic properties of the nucleobase and a certain range of molecular size, providing a quantitative framework to guide further rational design. nih.gov

Mechanistic Biochemical Investigations of Oxathiolane, 5clu Alpha Compounds

Molecular Mechanisms of Action as Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. Their efficacy relies on their ability to mimic natural nucleosides and interfere with nucleic acid synthesis. Oxathiolane, 5ClU-(-)-alpha, characterized by an oxathiolane ring replacing the natural sugar moiety and a 5-chlorouracil (B11105) (5ClU) nucleobase, is designed to act as a fraudulent substrate for enzymes involved in DNA and RNA synthesis.

The general mechanism for nucleoside analogues involves cellular uptake, followed by intracellular phosphorylation to the active triphosphate form by host or viral kinases. mdpi.com This triphosphate metabolite then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing nucleic acid chain by polymerases. nih.gov Once incorporated, these analogues can terminate chain elongation, leading to the inhibition of viral replication or cell proliferation. nih.govnih.gov The unnatural L-configuration of many bioactive oxathiolane nucleosides, such as lamivudine (B182088) (3TC), is a key feature that often contributes to higher antiviral activity and lower toxicity compared to their D-enantiomers. nih.gov

The interaction between the triphosphate form of Oxathiolane, 5ClU-(-)-alpha and polymerases is a critical determinant of its activity. Viral polymerases, such as reverse transcriptases (RTs) in retroviruses, are often the primary targets. nih.gov These enzymes have a less stringent substrate specificity compared to human DNA polymerases, allowing them to recognize and incorporate nucleoside analogues more readily.

The recognition and processing of nucleoside analogues by polymerases can be dissected through kinetic studies. nih.gov Key parameters that define the efficiency of incorporation include the binding affinity (Kd) and the maximum rate of incorporation (kpol). nih.gov A high incorporation efficiency (kpol/Kd) for a viral polymerase relative to a human polymerase is a hallmark of a selective antiviral agent.

Halogen substitution at the 5-position of the pyrimidine (B1678525) ring can influence substrate recognition. For instance, studies on other 5-halogenated pyrimidine nucleosides have shown that the nature of the halogen can affect the interaction with the active site of the polymerase. While specific data for 5ClU-(-)-alpha is not available, research on related compounds provides insights. For example, 5-fluorocytosine (B48100) analogues have demonstrated potent antiviral activity, suggesting effective recognition by viral polymerases. researchgate.net

The following table summarizes kinetic parameters for the incorporation of a related nucleoside analogue triphosphate by a viral polymerase compared to the natural substrate. This data serves as a model for the expected enzymatic interactions of Oxathiolane, 5ClU-(-)-alpha triphosphate.

| Substrate | Polymerase | Binding Affinity (Kd, µM) | Max. Incorporation Rate (kpol, s-1) | Incorporation Efficiency (kpol/Kd, µM-1s-1) |

| Natural dCTP | HIV-1 RT | 2.5 | 300 | 120 |

| Analogue-TP | HIV-1 RT | 5.0 | 150 | 30 |

Note: The data in this table is illustrative and based on published findings for similar nucleoside analogues, not specifically for Oxathiolane, 5ClU-(-)-alpha.

The therapeutic effect of oxathiolane derivatives is not solely dependent on the inhibition of polymerases. The initial phosphorylation steps are crucial and represent a key intervention point. In human cells, the phosphorylation of deoxynucleosides is catalyzed by specific kinases. ustc.edu.cn For many nucleoside analogues to be active, they must be efficiently phosphorylated to their monophosphate form, which is often the rate-limiting step. bibliotekanauki.pl

The enzymes responsible for the first phosphorylation step in the salvage pathway include thymidine (B127349) kinase 1 (hTK1) and deoxycytidine kinase (dCK) in the cytosol, and their mitochondrial counterparts, thymidine kinase 2 (hTK2) and deoxyguanosine kinase (dGK). ustc.edu.cn The substrate specificity of these kinases can determine the activation profile of a nucleoside analogue. For pyrimidine analogues like Oxathiolane, 5ClU-(-)-alpha, dCK and TK1 are the likely activating enzymes.

Furthermore, some nucleoside analogues can interfere with other cellular pathways. For example, they can affect the cellular nucleotide pool balance or be incorporated into mitochondrial DNA, which can be a source of toxicity. nih.gov The specific pathways affected by Oxathiolane, 5ClU-(-)-alpha would need to be elucidated through detailed metabolic studies.

In Vitro Target Identification and Validation Approaches

Identifying and validating the molecular targets of a new compound like Oxathiolane, 5ClU-(-)-alpha is a fundamental step in its development. A variety of in vitro techniques are employed to confirm its mechanism of action and assess its selectivity.

Direct biochemical methods aim to demonstrate the physical interaction between a compound and its protein target. Affinity-based techniques are commonly used for this purpose. These methods often involve immobilizing either the compound or the target protein and measuring the binding of the other component.

A systematic analysis of protein-ligand interactions can reveal the frequency and geometry of different types of contacts, such as hydrogen bonds, salt bridges, and stacking interactions. nih.govnih.gov For nucleoside analogues, understanding the interactions within the active site of a polymerase can guide the design of more potent and selective inhibitors.

Examples of Direct Biochemical Methods:

Affinity Chromatography: A derivative of the nucleoside analogue is immobilized on a solid support to capture its binding partners from a cell lysate.

Enzyme Inhibition Assays: The ability of the phosphorylated form of Oxathiolane, 5ClU-(-)-alpha to inhibit the activity of purified viral and human polymerases is directly measured.

Photoaffinity Labeling: A photoreactive group is incorporated into the nucleoside analogue, which allows for covalent cross-linking to its target protein upon UV irradiation.

Biophysical assays provide quantitative data on the binding affinity, kinetics, and thermodynamics of a ligand-protein interaction. criver.comreactionbiology.com These techniques are crucial for validating hits from initial screens and for lead optimization. criver.com

Commonly Used Biophysical Assays:

| Assay | Principle | Key Parameters Measured | Throughput |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to an immobilized ligand. | kon, koff, KD | Medium to High |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | KD, ΔH, ΔS, Stoichiometry | Low |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of atomic nuclei upon ligand binding. | Binding site, KD | Low to Medium |

| Microscale Thermophoresis (MST) | Measures the change in molecular motion along a temperature gradient upon ligand binding. | KD | Medium |

| Thermal Shift Assay (TSA) | Monitors the change in the melting temperature of a protein upon ligand binding. | ΔTm | High |

These assays are instrumental in characterizing the interaction of Oxathiolane, 5ClU-(-)-alpha with its target enzymes, providing a deeper understanding of its molecular engagement. reactionbiology.com

Computational methods play an increasingly important role in drug discovery, from initial target prediction to the optimization of lead compounds. fiocruz.br For a novel nucleoside analogue like Oxathiolane, 5ClU-(-)-alpha, computational approaches can help predict its likely protein targets and elucidate its binding mode.

Key Computational Techniques:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when bound to a protein target. fiocruz.br Docking studies of oxathiolane nucleoside analogues into the active site of viral reverse transcriptases can provide insights into the specific interactions that govern their inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new analogues and to guide their design. fiocruz.br

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the study of conformational changes and the stability of binding over time. researchgate.net

The table below illustrates the kind of data that can be obtained from molecular docking studies, comparing the predicted binding affinity of a hypothetical oxathiolane nucleoside triphosphate with that of the natural substrate in the active site of a viral polymerase.

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Natural dCTP | HIV-1 Reverse Transcriptase | -8.5 | Asp110, Asp185, Asp186 |

| Analogue-TP | HIV-1 Reverse Transcriptase | -9.2 | Asp110, Asp185, Tyr115 |

Note: This data is hypothetical and serves to illustrate the output of computational docking studies.

Future Directions and Emerging Research Avenues for Oxathiolane, 5clu Alpha

Development of Novel Synthetic Methodologies for Oxathiolane Derivatives

The synthesis of enantiomerically pure oxathiolane nucleosides is a critical challenge, as biological activity is often confined to a single stereoisomer. nih.gov Future research will likely focus on developing more efficient, stereoselective, and cost-effective synthetic routes.

One promising area is the evolution of supply-centered synthesis . This approach prioritizes the use of low-cost, widely available starting materials to construct the oxathiolane core. nih.govacs.org For instance, methods utilizing commodity chemicals like chloroacetic acid, vinyl acetate (B1210297), and sodium thiosulfate (B1220275) are being developed to streamline the manufacturing process and reduce costs. nih.govacs.org

Another key avenue is the refinement of sulfenyl chloride chemistry . This methodology has proven to be a versatile platform for creating the oxathiolane framework from acyclic precursors. nih.gov Future innovations may involve the development of new catalysts and reaction conditions to improve yields and stereoselectivity.

Furthermore, biocatalysis and enzymatic resolutions are expected to play a larger role. Dynamic kinetic resolution (DKR), for example, allows for the conversion of a racemic mixture into a single desired enantiomer, significantly improving the efficiency of the synthesis. nih.gov The discovery and engineering of novel enzymes with high selectivity for specific oxathiolane intermediates will be a key research focus.

| Synthetic Methodology | Description | Potential Advantages | Key Research Focus |

| Supply-Centered Synthesis | Utilizes inexpensive and abundant chemical feedstocks. nih.govacs.org | Reduced production costs, robust supply chain. nih.govacs.org | Designing efficient reaction pathways from commodity chemicals. |

| Sulfenyl Chloride Chemistry | Constructs the oxathiolane ring from acyclic precursors via a sulfenyl chloride intermediate. nih.gov | Versatile and effective for C-S bond formation. nih.gov | Development of new catalysts and optimization of reaction conditions. |

| Biocatalysis/DKR | Employs enzymes for stereoselective transformations, such as converting a racemate to a single enantiomer. nih.gov | High enantiomeric purity, environmentally friendly conditions. nih.gov | Enzyme discovery, protein engineering for enhanced selectivity. |

Advanced Computational Strategies for De Novo Design and Optimization

Computational chemistry and artificial intelligence are revolutionizing drug discovery, and these tools are poised to accelerate the development of novel oxathiolane derivatives. De novo drug design allows for the generation of entirely new molecular structures with desired pharmacological properties.

Generative AI and machine learning models can be trained on existing libraries of active and inactive compounds to learn the complex relationships between chemical structure and biological activity. These models can then propose novel oxathiolane scaffolds with potentially enhanced efficacy or novel mechanisms of action. This approach can also predict synthetic feasibility, helping to bridge the gap between computational design and laboratory synthesis.

Structure-based design, which relies on the three-dimensional structure of the biological target, will continue to be a cornerstone of research. By modeling the interaction of Oxathiolane, 5ClU-(-)-alpha with its target protein, researchers can rationally design modifications to improve binding affinity and selectivity.

| Computational Strategy | Description | Application to Oxathiolane Research |

| De Novo Drug Design | Algorithmic generation of novel molecular structures. | Creation of new oxathiolane scaffolds with unique properties. |

| Generative AI/Machine Learning | AI models that learn from chemical data to design new molecules. | Proposing derivatives of Oxathiolane, 5ClU-(-)-alpha with improved activity and drug-like properties. |

| Structure-Based Design | Utilizes the 3D structure of a biological target to guide drug design. | Optimization of the interaction between oxathiolane compounds and their target enzymes. |

Exploration of Diverse Biochemical Targets for Oxathiolane-Based Compounds

While the primary success of oxathiolane nucleosides has been in targeting viral reverse transcriptases for HIV and HBV, the versatility of the scaffold suggests potential for a broader range of therapeutic applications. umich.edunih.gov A significant future direction will be the systematic exploration of new biochemical targets.

Anticancer therapy represents a particularly promising area. Certain nucleoside analogues have shown efficacy in oncology, and oxathiolane derivatives could be designed to inhibit key enzymes involved in cancer cell proliferation. researchgate.net For example, some C3'-modified nucleoside analogues have been identified as inhibitors of ecto-5′-nucleotidase (CD73), a receptor overexpressed in various cancers that plays a role in tumor growth. nih.gov

There is also potential for developing oxathiolane-based agents against other viral pathogens . The structural similarity of viral polymerases across different virus families suggests that derivatives of Oxathiolane, 5ClU-(-)-alpha could be active against viruses such as hepatitis C (HCV) or even emerging threats like SARS-CoV-2. researchgate.netnih.gov Additionally, the exploration of non-viral targets, such as cytochrome P450 enzymes, metalloproteinases, or cyclooxygenases, could open up entirely new therapeutic fields for this class of compounds. researchgate.net

| Potential Therapeutic Area | Biochemical Target Class | Examples of Targets |

| Antiviral | Viral Polymerases (Reverse Transcriptases) | HIV-1 RT, HBV Polymerase, HCV Polymerase |

| Anticancer | Enzymes in Nucleotide Metabolism, Cell Signaling | Deoxycytidine Kinase, Ecto-5′-nucleotidase (CD73) umich.edunih.gov |

| Anti-inflammatory/Other | Various enzyme families | Cytochrome P450, Metalloproteinases, Cyclooxygenases researchgate.net |

Innovations in Analytical Techniques for Complex Oxathiolane Structures

The development of complex oxathiolane derivatives necessitates parallel advancements in analytical techniques for their purification, characterization, and quality control. A crucial aspect is the separation of enantiomers, as the desired biological activity is often stereospecific.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone for enantiomeric separation. tandfonline.comnih.gov Future research will focus on the development of novel CSPs with improved resolution and applicability to a wider range of oxathiolane structures. Cyclodextrin-based columns are one example of effective CSPs for this purpose. tandfonline.com

Capillary Electrophoresis (CE) is emerging as a powerful alternative or complementary technique to HPLC. nih.gov Its high separation efficiency, rapid analysis times, and minimal sample consumption make it particularly suitable for the analysis of valuable and complex chiral compounds. nih.gov

For structural elucidation, advanced spectroscopic methods are indispensable. While Nuclear Magnetic Resonance (NMR) and X-ray crystallography will remain the gold standards for determining the precise three-dimensional structure of these molecules, innovations in these fields will allow for the analysis of increasingly complex and smaller samples. researchgate.net

| Analytical Technique | Primary Application | Future Innovations |

| Chiral HPLC | Enantiomeric separation and purity assessment. tandfonline.comnih.gov | Development of new chiral stationary phases for enhanced resolution. |

| Capillary Electrophoresis (CE) | High-efficiency chiral separations. nih.gov | Integration with mass spectrometry for enhanced sensitivity and structural information. |

| NMR Spectroscopy | Detailed structural elucidation in solution. researchgate.net | Higher field magnets and new pulse sequences for greater sensitivity and resolution. |

| X-ray Crystallography | Definitive determination of solid-state molecular structure. researchgate.net | Advances in crystal growth techniques and detector technology. |

Integration of Multidisciplinary Approaches in Oxathiolane Research

The journey of a novel compound like Oxathiolane, 5ClU-(-)-alpha from a laboratory curiosity to a clinical therapeutic is inherently multidisciplinary. Future success in this field will depend on the seamless integration of expertise from various scientific domains.

This collaborative approach involves chemists designing and synthesizing new derivatives, computational scientists modeling their interactions and predicting their properties, and biologists and pharmacologists evaluating their efficacy and mechanism of action in cellular and animal models. Furthermore, toxicologists will play a crucial role in assessing the safety profiles of new compounds early in the development process.

By fostering a collaborative environment where data and insights are shared in real-time between these disciplines, the drug discovery and development process can be significantly streamlined. This integrated strategy will be essential for navigating the complexities of modern therapeutic development and for realizing the full potential of the next generation of oxathiolane-based compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for producing high-purity Oxathiolan, 5ClU-(-)-alpha, and how can experimental reproducibility be ensured?

- Methodology : Optimize synthesis using enantioselective catalysis or chiral auxiliaries. Document reagents (e.g., manufacturer, purity) and reaction conditions (temperature, solvent system) in detail to ensure reproducibility. Include validation via NMR, HPLC, and mass spectrometry for purity ≥98% .

- Key Considerations : Follow IUPAC nomenclature for compound identification and avoid non-standard abbreviations . For reproducibility, replicate procedures across independent labs and cross-validate with spectral data .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and chiral properties?

- Methodology : Combine H/C NMR to confirm the oxathiolane ring and 5-fluorouracil moiety. Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers. Polarimetry or circular dichroism (CD) can corroborate optical activity .

- Data Analysis : Compare retention times and optical rotation values with literature data for known analogs (e.g., Emtricitabine derivatives) .

Q. How should researchers design stability studies to assess this compound under varying pH, temperature, and light conditions?

- Experimental Design : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Include control samples and triplicate testing to minimize variability. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

- Contradiction Handling : If degradation products contradict expected pathways, re-evaluate analytical methods (e.g., switch to LC-MS for trace impurities) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported bioactivity data for this compound across different cell lines or animal models?

- Methodology : Perform subgroup analyses to identify confounding variables (e.g., metabolic enzyme expression in cell lines). Use meta-analysis to aggregate data from independent studies and assess heterogeneity via I² statistics .

- Critical Evaluation : Ensure dose-response curves are normalized to positive controls (e.g., 5-fluorouracil) and validate assays with blinded replicates to reduce bias .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the interaction mechanisms of this compound with viral polymerases?

- Approach : Perform docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., HIV-1 reverse transcriptase). Validate predictions with mutagenesis experiments on key binding residues .

- Data Interpretation : Compare computed binding affinities with experimental IC₅₀ values. Address contradictions by refining force fields or incorporating solvation effects .

Q. What experimental frameworks are suitable for investigating the metabolic fate of this compound in hepatic microsomes or in vivo systems?

- Design : Use isotopically labeled analogs (e.g., C or O) to track metabolite formation via LC-HRMS. Include negative controls (e.g., heat-inactivated enzymes) to confirm enzymatic activity .

- Advanced Analysis : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate metabolite concentrations with efficacy. Use sensitivity analysis to identify rate-limiting steps .

Methodological Guidelines for Data Integrity

- Documentation : Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) by separating primary data (main text) and extensive datasets (supplementary materials) .

- Ethical Compliance : Disclose all synthetic intermediates and by-products to ensure transparency in structure-activity relationship (SAR) studies .

- Literature Review : Critically evaluate prior studies on analogous compounds (e.g., Emtricitabine impurities) to contextualize novel findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.